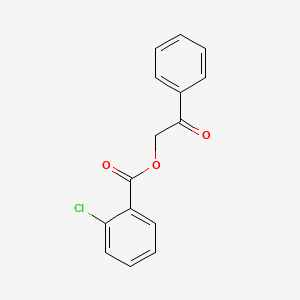

2-Oxo-2-phenylethyl 2-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

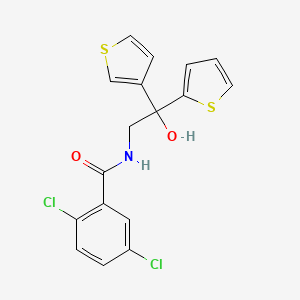

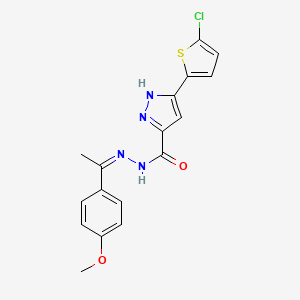

2-Oxo-2-phenylethyl 2-chlorobenzoate is a chemical compound with the molecular formula C15H11ClO3 . It falls under the category of organic esters and contains both a benzoyl group and a phenacyl group. The compound’s structure consists of a 2-oxo-2-phenylethyl moiety attached to a 4-chlorobenzoate group .

Synthesis Analysis

The synthesis of 2-Oxo-2-phenylethyl 2-chlorobenzoate involves the reaction between 2-oxo-2-phenylethyl formate (an intermediate compound) and 4-chlorobenzoic acid . The esterification process results in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

For a visual representation, refer to the ChemSpider entry for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Oxidation Processes: 2-Chlorobenzoic acid, a derivative related to 2-Oxo-2-phenylethyl 2-chlorobenzoate, is significant in the production of diclofenac sodium. Its synthesis can be achieved through the oxidation of 2-chlorotoluene using ozone, which offers a low-waste alternative compared to traditional methods involving potassium permanganate and reduces toxic wastewater generation (Bushuiev, Halstian, & Kotova, 2020).

- Electrochemical Oxidation: The electrochemical oxidation of 2-chlorobenzoic acid (2-CBA) using Pt or boron-doped-diamond (BDD) anodes highlights the role of hydroxyl radicals in the degradation of related compounds. This study contributes to understanding the degradation pathways and kinetics of compounds like 2-chlorobenzoic acid (M'hemdi et al., 2013).

- Microwave-Assisted Synthesis: Microwave-assisted O-alkylation reactions demonstrate an efficient method for synthesizing 2-Oxo-2-phenylethyl carboxylates, including 2-oxo-2-phenylethyl 2-chlorobenzoate, using phase-transfer catalysis. This method offers a high-yield, expedient synthesis approach (Li, Quan, & Wang, 2004).

Environmental and Analytical Chemistry

- Photocatalytic Degradation: Studies on the photocatalytic degradation of chlorinated compounds like 4-chlorobenzoic acid in water shed light on the behavior of related compounds in environmental settings. Factors like ionic strength, catalyst loading, and the presence of hydrogen peroxide significantly influence the degradation rates and mechanisms (Dionysiou et al., 2000).

- Oxidation with Fenton's Reagent: The oxidation of chlorobenzene, a similar compound, by hydroxyl radicals generated with Fenton's reagent provides insights into the degradation pathways and products of chlorinated organics, including potential insights into the behavior of 2-Oxo-2-phenylethyl 2-chlorobenzoate in similar conditions (Sedlak & Andren, 1991).

Catalysis and Reaction Mechanisms

- Catalytic Reactions: Studies on oxorhenium complexes for catalytic hydrosilylation and hydrogen production provide a framework for understanding the catalytic properties of metal complexes, which can be relevant for reactions involving 2-Oxo-2-phenylethyl 2-chlorobenzoate (Ison, Ison, & Perry, 2017).

Advanced Oxidation Processes

- UV/Chlorine as an Advanced Oxidation Process: The UV/chlorine process, compared to the UV/H2O2 process, offers insights into the generation of oxidants and microbial inactivation, which can be relevant in the context of the degradation or transformation of 2-Oxo-2-phenylethyl 2-chlorobenzoate (Jin, El-Din, & Bolton, 2011).

Eigenschaften

IUPAC Name |

phenacyl 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHJMFVDKHUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylethyl 2-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)

![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)